molecular formula C22H19BrN2O3S B2714972 4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-52-1

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2714972
CAS No.: 893789-52-1
M. Wt: 471.37
InChI Key: VORMVHPMGFLZQV-UHFFFAOYSA-N
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Description

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
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Biological Activity

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound classified as a benzothiadiazine derivative. This compound has garnered attention due to its potential biological activities and therapeutic applications. Its unique structure includes a thiadiazine ring fused with various aromatic substituents, which may influence its pharmacological properties.

  • Molecular Formula : C22_{22}H19_{19}BrN2_{2}O3_{3}S
  • Molecular Weight : 471.4 g/mol
  • CAS Number : 893789-52-1

Biological Activities

Research into the biological activity of this compound has revealed several potential therapeutic effects:

Anticancer Activity

Studies have indicated that benzothiadiazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Arresting the cell cycle at specific phases (e.g., G2-M phase) which is crucial for cancer treatment .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are vital in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. In vitro studies have utilized assays such as the DPPH radical scavenging method to measure antioxidant activity. Compounds with similar structures have demonstrated promising results in scavenging free radicals .

Anti-inflammatory and Analgesic Effects

Benzothiadiazine derivatives are known for their anti-inflammatory and analgesic properties. This compound's structure may contribute to its ability to modulate inflammatory pathways and provide pain relief, making it a candidate for further research in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The bromine atom may enhance the compound's reactivity and interaction with biological targets.
  • The dimethyl groups could influence the electronic properties of the molecule, affecting its binding affinity to specific receptors involved in cancer progression or inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Hawash et al. (2020)Investigated various benzodioxole derivatives; found significant anticancer activity in certain compounds against Hep3B liver cancer cells .
Recent Pharmacological EvaluationsHighlighted the importance of structural modifications on benzothiadiazine derivatives for enhancing anticancer and antioxidant activities .
Comparative StudiesShowed that modifications at specific positions on the benzothiadiazine core can lead to improved selectivity and potency against cancer cell lines.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORMVHPMGFLZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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